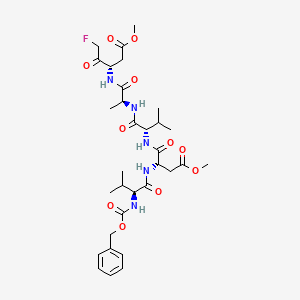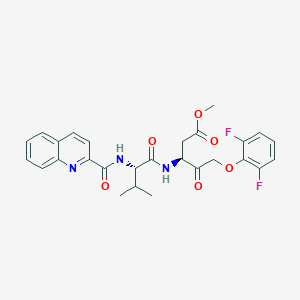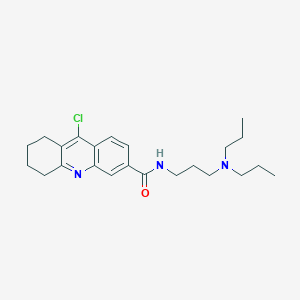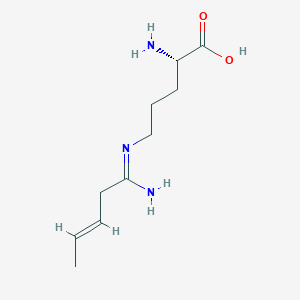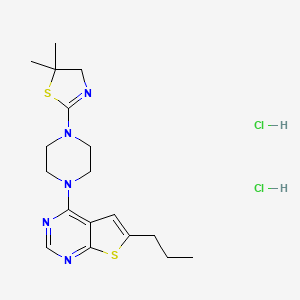
Cinnzeylanol
Übersicht
Beschreibung
Cinnzeylanol is a diterpenoid.
This compound is a natural product found in Persea indica and Cinnamomum aromaticum with data available.
Wissenschaftliche Forschungsanwendungen
Antibakterielle und Antiparasitäre Aktivität
Cinnzeylanol wurde auf sein Potenzial zur Bekämpfung verschiedener mikrobieller und parasitärer Infektionen untersucht. Forschungen zeigen, dass es antimikrobielle Eigenschaften besitzt, die gegen eine Reihe von Bakterien und Pilzen wirksam sein könnten und zu seiner Verwendung bei der Behandlung von Infektionskrankheiten beitragen {svg_1}.
Management von Stoffwechselkrankheiten
Studien deuten darauf hin, dass this compound eine Rolle bei der Behandlung von Stoffwechselkrankheiten wie Diabetes spielen könnte. Es hat sich gezeigt, dass es hilft, den Blutzuckerspiegel zu senken, was für die Behandlung und das Management von Diabetes entscheidend ist {svg_2}.
Herz-Kreislauf-Gesundheit
This compound wurde mit Herz-Kreislauf-Vorteilen in Verbindung gebracht, darunter die Senkung des Blutdrucks und des Serumcholesterins. Diese Eigenschaften machen es zu einer interessanten Verbindung für die Vorbeugung und Behandlung von Herzkrankheiten {svg_3}.
Neuroprotektion
Die Verbindung hat neuroprotektive Wirkungen gezeigt, die bei der Behandlung neurodegenerativer Erkrankungen von Vorteil sein könnten. Es hemmt die Tau-Aggregation und -Filamentbildung, die Kennzeichen der Alzheimer-Krankheit sind {svg_4}.
Entzündungshemmende und Analgetische Wirkungen
This compound zeigt entzündungshemmende und analgetische Aktivitäten, was auf seine Verwendung bei der Schmerzbehandlung und bei entzündlichen Erkrankungen hindeutet. Seine Fähigkeit, die Entzündungsreaktion des Körpers zu modulieren, macht es zu einem Kandidaten für weitere Forschung auf diesem Gebiet {svg_5}.
Gastrointestinaler Schutz
Es gibt Hinweise, die die Verwendung von this compound beim Schutz des Magen-Darm-Trakts unterstützen. Es hat antisekretorische und antiulzeröse Wirkungen, die bei der Behandlung von Geschwüren und anderen Magen-Darm-Erkrankungen helfen können {svg_6}.
Antioxidative Eigenschaften
This compound ist bekannt für seine antioxidativen Eigenschaften, die eine Rolle bei der Vorbeugung von oxidativen Schäden spielen. Dies ist im Zusammenhang mit dem Altern und verschiedenen chronischen Krankheiten bedeutsam {svg_7}.
Modulation von Ionenkanälen
Ryanodol, eine verwandte Verbindung, moduliert die intrazelluläre Freisetzung von Kalziumionen an Ryanodinrezeptoren, die für die Muskel-Erregungs-Kontraktions-Kopplung und die synaptische Übertragung entscheidend sind. Die Ähnlichkeit von this compound deutet darauf hin, dass es diese Ionenkanäle ebenfalls beeinflussen kann, was sowohl für die Skelett- als auch für die Herzmuskelfunktion wichtig ist {svg_8}.
Wirkmechanismus
Target of Action
Cinnzeylanol, also known as 3-deoxy-ryanodol, is a diterpenoid It’s known that compounds from the cinnamomum species have demonstrated numerous beneficial medicinal effects .
Mode of Action
It’s known that cinnamomum species have demonstrated anti-microbial and anti-parasitic activity, lowering of blood glucose, blood pressure and serum cholesterol, anti-oxidant and free-radical scavenging properties, inhibition of tau aggregation and filament formation (hallmarks of alzheimer’s disease), inhibitory effects on osteoclastogenesis, anti-secretagogue and anti-gastric ulcer effects, anti-nociceptive and anti-inflammatory activity, wound healing properties and hepato-protective effects .
Biochemical Pathways
It’s known that cinnamomum species have been shown to improve glucose metabolisms and affect protein phosphorylation and dephosphorylation function as insulin .
Pharmacokinetics
Drug likeness parameters are important indicators whether some molecule possesses suitable adme properties or not .
Result of Action
It’s known that cinnamomum species have demonstrated prominent antioxidant, anti-inflammatory, antidiabetic, antimicrobial, anticancer, lipid-lowering, and cardio- and neuroprotective efficacies .
Action Environment
It’s known that the amount of phytochemicals present in cinnamomum species can vary with the genotype, environmental conditions, and stem maturity .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Cinnzeylanol plays a significant role in biochemical reactions, particularly in its interaction with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances within the body . Additionally, this compound has shown inhibitory effects on acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system . These interactions suggest that this compound can modulate biochemical pathways by influencing enzyme activity.
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. In neuronal cells, it has been found to influence cell signaling pathways by modulating the activity of neurotransmitters . This modulation can lead to changes in gene expression and cellular metabolism, impacting overall cell function. In addition, this compound has demonstrated cytotoxic effects on certain cancer cell lines, indicating its potential as an anti-cancer agent .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It binds to the active sites of enzymes, leading to either inhibition or activation of their functions . For instance, its inhibition of acetylcholinesterase results from its binding to the enzyme’s active site, preventing the breakdown of acetylcholine . This binding interaction can alter gene expression patterns, further influencing cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under controlled conditions, but its degradation can occur when exposed to light and heat . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro studies where prolonged exposure leads to consistent biochemical changes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been found to enhance cognitive function by modulating neurotransmitter activity . At higher doses, this compound can exhibit toxic effects, including neurotoxicity and hepatotoxicity . These findings highlight the importance of dosage regulation in potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes . These enzymes facilitate the metabolism of this compound, leading to the formation of various metabolites . The compound’s influence on metabolic flux and metabolite levels can impact overall metabolic homeostasis within the body.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions facilitate its localization to target sites, where it can exert its biochemical effects. The compound’s distribution is influenced by its lipophilic nature, allowing it to accumulate in lipid-rich tissues .
Subcellular Localization
This compound’s subcellular localization is critical for its activity and function. It is primarily localized to the endoplasmic reticulum and mitochondria, where it interacts with enzymes involved in metabolic processes . Post-translational modifications and targeting signals play a role in directing this compound to these specific compartments, ensuring its effective participation in cellular functions .
Eigenschaften
IUPAC Name |
(1R,2R,3S,6S,7R,9S,10S,11S,13R,14R)-3,7,10-trimethyl-11-propan-2-yl-15-oxapentacyclo[7.5.1.01,6.07,13.010,14]pentadecane-2,6,9,11,13,14-hexol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O7/c1-10(2)15(22)9-17(24)13(4)8-18(25)14(15,5)20(17,26)19(27-18)12(21)11(3)6-7-16(13,19)23/h10-12,21-26H,6-9H2,1-5H3/t11-,12+,13-,14+,15-,16-,17+,18-,19+,20+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVHZPQAYPSOHQT-AEOFTGFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C3(CC4(C5(C(CC3(C5(C2(C1O)O4)O)O)(C(C)C)O)C)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@@]2([C@@]3(C[C@]4([C@]5([C@](C[C@@]3([C@]5([C@]2([C@@H]1O)O4)O)O)(C(C)C)O)C)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62394-04-1 | |
| Record name | (3S,4R,4aR,6S,6aS,7S,8aR,8bR,9R,9aS)-Hexahydro-3,6a,9-trimethyl-7-(1-methylethyl)-6,9-methanobenzo[1,2]pentaleno[1,6-bc]furan-4,6,7,8a,8b,9a(6aH,9H)-hexol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62394-04-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ryanodol, 3-deoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062394041 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is cinnzeylanol and where is it found?
A1: this compound is a naturally occurring diterpene belonging to the ryanoid family. It was first isolated from the bark of the Ceylon cinnamon tree (Cinnamomum zeylanicum Nees) []. It has also been found in other plant species, including Persea indica [, , ] and Cinnamomum cassia [, ].
Q2: What is the molecular formula and weight of this compound?
A2: this compound has the molecular formula C20H32O7 and a molecular weight of 384.46 g/mol [, ].
Q3: What are the biological activities of this compound?
A3: this compound, along with other ryanoid diterpenes, exhibits potent insect antifeedant activity [, ]. This activity has been demonstrated against various insect species, including Spodoptera litura, Spodoptera littoralis, Myzus persicae, and Rhopalosiphum padi [, , ]. Additionally, this compound has been identified as a potential analgesic agent, showing promising effects against paclitaxel-induced cold allodynia in animal models [].
Q4: How does the structure of this compound relate to its activity?
A4: Researchers have synthesized various derivatives of ryanodol, including this compound, to study the structure-activity relationships within this class of compounds [, ]. These studies have shown that modifications to the hydroxyl groups on the molecule, particularly on ring A, can significantly impact its biological activity [, ]. Further research is needed to fully elucidate the specific structural features of this compound that contribute to its antifeedant and analgesic properties.
Q5: What are the implications of the structural revision of natural ryanodol?
A5: Recent total synthesis studies have led to the revision of the originally proposed structure of natural ryanodol [, ]. The revised structure confirms that natural ryanodol is actually 3-epi-ryanodol, while the previously assigned structure corresponds to this compound [, ]. This finding has significant implications for understanding the biological activities and properties attributed to both compounds and necessitates a re-evaluation of previous studies based on the initial structural assignments.
Q6: How stable is this compound and how is it formulated?
A6: While specific information on the stability and formulation of this compound is limited in the provided research, the extraction methods employed offer some insight. Supercritical extraction and supercritical antisolvent fractionation techniques have been explored for the isolation of this compound and other natural products from plant material [, ]. These techniques suggest a potential avenue for obtaining purified this compound for further studies on its stability, formulation, and potential applications.
Q7: What analytical methods are used to characterize and quantify this compound?
A7: Researchers have utilized various analytical techniques for the isolation, characterization, and quantification of this compound. These methods include:
- X-ray crystallography: Used to determine the three-dimensional structure of this compound and confirm its absolute configuration [].
- Nuclear Magnetic Resonance (NMR) spectroscopy: Employed to elucidate the structure and stereochemistry of this compound, providing valuable information about its connectivity and spatial arrangement of atoms [, ].
- High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): Utilized to identify and quantify this compound in complex plant extracts, allowing for the analysis of its presence and abundance in different plant parts and species [, , ].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Cytochrome P450 CYP1B1 (190-198) [Homo sapiens]](/img/structure/B1150344.png)
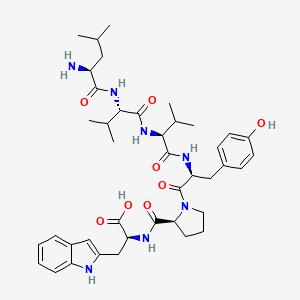


![methyl (3S)-5-fluoro-3-[[(2S)-2-[[(2S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-oxopentanoate](/img/structure/B1150350.png)
